molecular formula C21H20N4O4S B2531685 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide CAS No. 872590-18-6

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide

Cat. No.: B2531685
CAS No.: 872590-18-6
M. Wt: 424.48
InChI Key: LUKWUMPCWOHACS-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked acetamide derivative featuring a 1,3-benzodioxole moiety attached to an imidazole core. The structure comprises:

  • 1,3-Benzodioxol-5-ylmethyl group: A methylene bridge connects the benzodioxole ring (a bicyclic structure with oxygen atoms at positions 1 and 3) to the imidazole nitrogen.
  • Imidazole-2-sulfanyl moiety: The sulfur atom at the 2-position of the imidazole serves as a linker to the acetamide group.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14(26)23-16-3-5-17(6-4-16)24-20(27)12-30-21-22-8-9-25(21)11-15-2-7-18-19(10-15)29-13-28-18/h2-10H,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKWUMPCWOHACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide typically involves multiple steps

    Preparation of Benzodioxole Derivative: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Formation of Imidazole Ring: The imidazole ring is typically formed through a condensation reaction involving glyoxal and ammonia.

    Introduction of Acetamidophenyl Group: The final step involves the acylation of the imidazole derivative with 4-acetamidophenyl acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamidophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, while the imidazole ring can form hydrogen bonds with biological molecules. The acetamidophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities:

Compound Name Core Structure Key Substituents Biological Activity (if reported)
Target Compound Imidazole 1,3-Benzodioxol-5-ylmethyl, N-(4-acetamidophenyl)acetamide Not explicitly reported
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 1,3-Benzodioxol-5-yl, 3,4-dimethoxyphenyl, 4-fluorophenyl Potential anticancer activity (inferred)
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole 2,4-Dinitrophenyl, benzamide Antimicrobial, anticancer
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Imidazole 4-Fluorobenzyl, nitro group Hypoxia-targeting (inferred from nitro)
N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole Hydroxymethyl, 4-fluorobenzyl, 3,5-dimethylphenyl Not reported
Key Observations:
  • Benzodioxole vs. Fluorophenyl Substituents : The target compound’s 1,3-benzodioxole group may enhance lipophilicity and metabolic stability compared to fluorophenyl analogs (e.g., ).
  • Acetamide vs. Benzamide Terminal Groups : The N-(4-acetamidophenyl)acetamide group in the target compound provides a polar, hydrogen-bonding terminus, contrasting with the nitro or dinitrophenyl groups in W1 and , which are electron-withdrawing and may influence redox properties.
  • Imidazole vs. Benzimidazole Cores : Benzimidazole derivatives (e.g., W1 ) often exhibit stronger DNA intercalation due to extended aromatic systems, whereas imidazole-based compounds may favor enzyme inhibition.
Comparison with Analogues:
  • W1 : Synthesized via benzimidazole-thioacetamide coupling, using 2-mercaptobenzimidazole and chloroacetamide intermediates.
  • Compound 29 : Features alkylsulfonyl groups introduced via methylsulfonyl chloride under basic conditions.
  • N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide : Utilizes carbodiimide-mediated coupling (e.g., CDI) between 2-nitroimidazole acetic acid and 4-fluorobenzylamine.

Pharmacological Implications

  • Antimicrobial Activity : W1 demonstrated broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL), attributed to the electron-deficient dinitrophenyl group disrupting membrane integrity.
  • Anticancer Potential: Compound 29 showed IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines, likely due to sulfonyl groups enhancing apoptosis.
  • Hypoxia Targeting : Nitroimidazole derivatives (e.g., ) are prodrugs activated under low-oxygen conditions, suggesting the target compound’s nitro-free structure may lack this selectivity.

Biological Activity

The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzodioxole ring : Known for its role in various biological activities.
  • Imidazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
  • Acetamidophenyl group : Implicated in analgesic and antipyretic effects.

Structural Formula

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, N-substituted aryl compounds have shown effectiveness against biofilms formed by both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of 5-aryl-2-aminoimidazole demonstrated strong activity against various bacterial strains, including Salmonella enterica and Pseudomonas aeruginosa .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function.
  • Biofilm Disruption : Similar compounds have been shown to disrupt biofilm formation, which is critical in treating chronic infections .

Case Studies

  • Study on Biofilm Formation :
    • A series of N1- and 2N-substituted 5-aryl-2-aminoimidazoles were tested for their ability to prevent biofilm formation in bacterial cultures. Results indicated that certain substitutions enhanced activity against biofilms formed by Gram-negative bacteria while maintaining low toxicity towards eukaryotic cells .
  • Antimicrobial Screening :
    • Compounds structurally related to the target molecule were evaluated against a panel of bacterial strains. The results showed that modifications in the benzodioxole structure led to varying degrees of antimicrobial efficacy, suggesting that the presence of the benzodioxole moiety is crucial for enhancing biological activity .

Toxicity Assessment

Despite promising antimicrobial properties, toxicity remains a concern. Some studies have indicated that while certain derivatives are effective against bacteria, they may also exhibit cytotoxic effects on mammalian cell lines. This highlights the need for careful evaluation when considering these compounds for therapeutic applications.

Comparative Biological Activity of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeToxicity Level
5-Aryl-2-aminoimidazole (N1-substituted)HighModerateModerate
5-Aryl-2-aminoimidazole (2N-substituted)ModerateHighLow
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on further research.

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